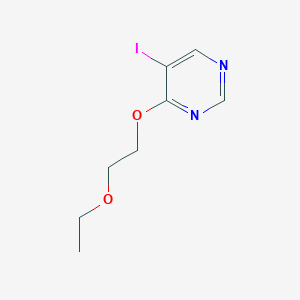
trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexanamine core with a pyrazolyl group attached via an oxy-methyl linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride typically involves the following steps:
Formation of the pyrazolyl intermediate: This step involves the synthesis of the 1H-pyrazol-4-yl group, which can be achieved through various methods, including the reaction of hydrazine with 1,3-diketones.
Attachment to the cyclohexanamine core: The pyrazolyl intermediate is then reacted with cyclohexanamine under specific conditions to form the desired compound. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification processes to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as alkyl halides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-((1H-pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazolyl group and has similar chemical properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another compound with a pyrazolyl group, used in various chemical and biological studies.
Uniqueness
Trans 4-(((1H-pyrazol-4-yl)oxy)methyl)cyclohexanamine hydrochloride is unique due to its specific structure, which combines a cyclohexanamine core with a pyrazolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H18ClN3O |
|---|---|
分子量 |
231.72 g/mol |
IUPAC名 |
4-(1H-pyrazol-4-yloxymethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10;/h5-6,8-9H,1-4,7,11H2,(H,12,13);1H |
InChIキー |
SZEZBZMVVRNREJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1COC2=CNN=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


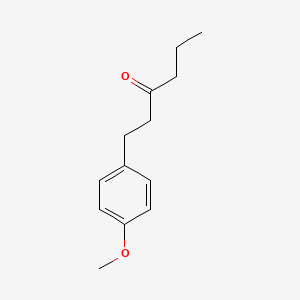

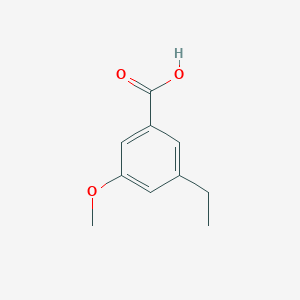
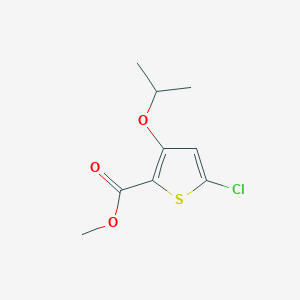
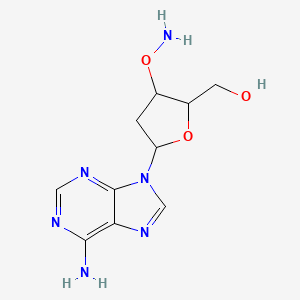
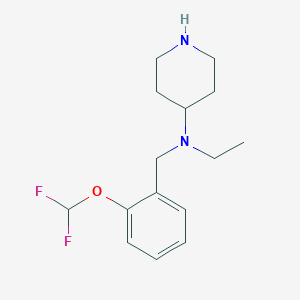
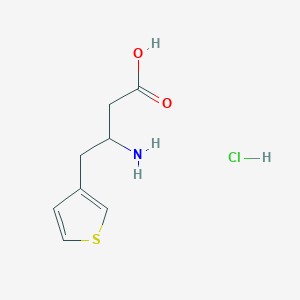

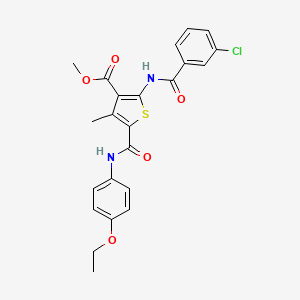
![(R)-3-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12075296.png)



